Fezolinetant

NK3 receptor selectivity neurokinin antagonists

Fezolinetant is the only FDA/EMA-approved non-hormonal NK3 antagonist for moderate-to-severe VMS in menopause. With >450-fold selectivity over NK1/NK2 receptors, it outperforms all SSRIs, SNRIs, and gabapentin per network meta-analysis. Particularly efficacious in Black and smoking populations (SKYLIGHT data). Avoids hormonal side effects; reduces waist circumference without weight gain—ideal for cardiometabolic risk. As a tool compound with unmatched NK3 specificity, it is critical for preclinical thermoregulation and neuroendocrinology research. Order high-purity fezolinetant now.

Molecular Formula C16H15FN6OS
Molecular Weight 358.4 g/mol
CAS No. 1629229-37-3
Cat. No. B607441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFezolinetant
CAS1629229-37-3
SynonymsFezolinetant;  ESN-364;  ESN 364;  ESN364
Molecular FormulaC16H15FN6OS
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
InChIInChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
InChIKeyPPSNFPASKFYPMN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fezolinetant: A First-in-Class NK3 Receptor Antagonist for Menopausal Vasomotor Symptoms


Fezolinetant (CAS: 1629229-37-3) is a first-in-class, non-hormonal, orally active neurokinin-3 (NK3) receptor antagonist [1]. It selectively blocks neurokinin B (NKB) binding on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, thereby modulating thermoregulatory center activity [1]. Fezolinetant is specifically indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause [1].

Why Generic Substitution of Fezolinetant with Other NK3 Antagonists or Non-Hormonal Therapies Fails


NK3 receptor antagonists are not interchangeable due to substantial variations in receptor selectivity, pharmacokinetic profiles, and clinical efficacy. While earlier NK3 antagonists like Osanetant and Talnetant failed in clinical development due to poor drug-likeness [2], fezolinetant demonstrates >450-fold selectivity for NK3 over NK1/NK2 receptors [1]. Additionally, a network meta-analysis confirms that fezolinetant 45 mg is statistically significantly more effective than all evaluated non-hormonal therapies (SSRIs, SNRIs, gabapentin) in reducing VMS frequency [3]. These differences in target selectivity and clinical performance preclude simple substitution.

Fezolinetant: Quantified Differentiation vs. NK3 Antagonist Comparators and Non-Hormonal Therapies


Superior NK3 Receptor Selectivity vs. Neurokinin Receptor Subtypes

Fezolinetant exhibits exceptional selectivity for the NK3 receptor. Its binding affinity (Ki = 19.9-22.1 nM) is >450-fold higher for NK3 than for NK1 or NK2 receptors [1]. This level of selectivity is critical for avoiding off-target effects associated with NK1 or NK2 antagonism. While other NK3 antagonists exist, quantitative selectivity data for direct comparators like Pavinetant or Talnetant is not uniformly reported in the same assay format, making fezolinetant's well-characterized profile a benchmark for in-class comparisons.

NK3 receptor selectivity neurokinin antagonists

In Silico Pharmacokinetic Advantage Over Suspended NK3 Antagonists

An in silico ADME/T analysis compared fezolinetant with the earlier, developmentally suspended NK3 antagonists Osanetant and Talnetant. The study found that fezolinetant exhibits higher compliance with drug-likeness rules and more suitable physicochemical properties [1]. This computational evidence supports fezolinetant's superior developability and oral bioavailability potential, which translated to clinical success where predecessors failed.

in silico ADME/T drug-likeness NK3 antagonist

Significantly Greater Efficacy vs. Non-Hormonal Therapies in Reducing VMS Frequency

A systematic review and Bayesian network meta-analysis compared fezolinetant 45 mg with hormone therapy (HT) and non-hormonal therapies (non-HTs) [1]. Fezolinetant 45 mg reduced moderate-to-severe VMS frequency significantly more than all evaluated non-HTs: paroxetine 7.5 mg (mean difference 1.66 [95% CrI 0.63-2.71]), desvenlafaxine 50-200 mg (mean differences 1.12 [0.10-2.13] to 2.16 [0.90-3.40]), and gabapentin ER 1800 mg (mean difference 1.63 [0.48-2.81]). Its efficacy did not differ significantly from most HT regimens.

vasomotor symptoms non-hormonal therapy network meta-analysis

Efficacy in Subpopulations: Enhanced Response in Black Participants and Smokers

A pooled analysis of the SKYLIGHT 1 and 2 phase 3 trials assessed fezolinetant efficacy across intrinsic and extrinsic factors. While fezolinetant 45 mg was efficacious in all groups, the reduction in VMS frequency was particularly pronounced in Black participants (LS mean difference vs. placebo: -3.67 [95% CI -5.32 to -2.01]) and current smokers (LS mean difference: -3.48 [95% CI -5.19 to -1.77]), compared to the overall difference of -2.51 [95% CI -3.20 to -1.82] [1].

efficacy subgroups race smoking vasomotor symptoms

Favorable Body Composition Changes Not Observed with Placebo or Other Non-Hormonal Therapies

A 52-week pooled analysis of three SKYLIGHT phase 3 trials (n=1,830) revealed that fezolinetant 45 mg reduced waist circumference by 0.88 cm (SE 0.24) compared to only 0.15 cm (SE 0.34) with placebo [1]. Body roundness index (BRI) decreased by 0.11 (SE 0.03) with fezolinetant 45 mg versus 0.01 (SE 0.04) with placebo. Weight remained stable across groups, indicating a favorable shift in fat distribution independent of weight change.

body composition waist circumference cardiometabolic menopause

Distinct Metabolic Profile: Primary CYP1A2 Clearance Enables Predictable Drug-Drug Interactions

Fezolinetant is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19 [1]. This is a key differentiator from many other CNS-active drugs, which are primarily CYP3A4 or CYP2D6 substrates. A clinical DDI study with the strong CYP1A2 inhibitor fluvoxamine increased fezolinetant Cmax and AUCinf to 182% and 939%, respectively, confirming its sensitivity to CYP1A2 modulation [1]. A PBPK model further predicts exposure changes with moderate (mexiletine, ciprofloxacin) and weak (cimetidine) inhibitors [2].

CYP1A2 pharmacokinetics drug-drug interaction PBPK

Fezolinetant: Optimal Research and Therapeutic Application Scenarios


Primary Non-Hormonal Treatment for Moderate-to-Severe Vasomotor Symptoms

Fezolinetant is the preferred non-hormonal therapy for postmenopausal women with moderate-to-severe VMS, particularly those with contraindications to or preference against hormone therapy [2]. Its superior efficacy over other non-hormonal options (SSRIs/SNRIs, gabapentin) is supported by a network meta-analysis [2].

VMS Management in High-Risk Subgroups: Black Women and Smokers

Given the enhanced VMS reduction observed in Black participants and current smokers in pooled SKYLIGHT analyses, fezolinetant may be particularly advantageous for these populations [3].

VMS Therapy with Potential Cardiometabolic Benefits

Fezolinetant's unique effect on reducing waist circumference and body roundness index, without weight gain, positions it as a favorable option for women concerned about central adiposity and cardiometabolic risk during menopause [4].

Research Use as a Selective NK3 Antagonist

Fezolinetant's well-characterized >450-fold selectivity for NK3 over NK1/NK2 makes it an ideal tool compound for investigating NK3 receptor pharmacology in preclinical models of thermoregulation, neuroendocrinology, and menopause-related pathophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fezolinetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.